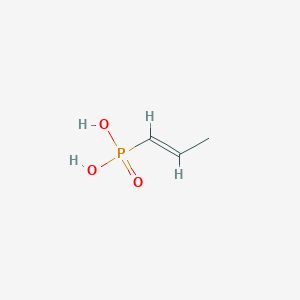
Copper, ((2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-kappaN23,kappaN24,kappaN25,kappaN26)-, (SP-4-2)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C55H72CuN4O5 Copper Chlorophyll . It is a derivative of chlorophyll, the green pigment found in plants that is essential for photosynthesis. Copper Chlorophyll is a dark green, viscous substance that can also be found in blocks, tablets, or powder form. It is known for its good light resistance and strong deodorization effect .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Copper Chlorophyll involves extracting chlorophyll from natural sources such as clover, alfalfa, nettle, dried silkworm manure, or tea using solvents like acetone, hexane, or chloroform. The extracted chlorophyll is then treated with acetone or methanol and acidified copper chloride methanol solution. The mixture is heated and stirred to facilitate the copper replacement reaction. After the reaction, the solvent is distilled off, and the product is dissolved in hexane, washed with methanol aqueous solution, and distilled again to obtain the final product .
Industrial Production Methods
In industrial settings, the production of Copper Chlorophyll follows similar steps but on a larger scale. The solvents used are limited to acetone, dichloromethane, methanol, ethanol, isopropanol, and hexane to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Copper Chlorophyll undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, Copper Chlorophyll can undergo oxidation, leading to the formation of pheophytin.
Reduction: Reduction reactions can convert Copper Chlorophyll back to its original chlorophyll form.
Substitution: In acidic conditions, the copper in Copper Chlorophyll can be replaced by hydrogen, resulting in the formation of pheophytin.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Hydrochloric acid, sulfuric acid.
Major Products Formed
Pheophytin: Formed during oxidation or substitution reactions.
Chlorophyll: Formed during reduction reactions.
Applications De Recherche Scientifique
Copper Chlorophyll has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe and in photosynthesis research.
Biology: Studied for its role in plant biology and its potential health benefits.
Medicine: Investigated for its antioxidant properties and potential therapeutic uses.
Industry: Used as an edible green pigment in the food industry and in daily chemical products.
Mécanisme D'action
Copper Chlorophyll exerts its effects through several mechanisms:
Antioxidant Activity: It acts as a scavenger of reactive oxygen species, such as hydroxyl radicals and superoxide anions, preventing oxidative damage.
Anti-inflammatory Activity: Modulates various signaling pathways to reduce inflammation.
Photodynamic Therapy: Used in photodynamic therapy for its ability to generate reactive oxygen species upon light activation, leading to cell death in targeted tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorophyll: The natural green pigment in plants.
Pheophytin: A derivative of chlorophyll formed by the removal of the central magnesium ion.
Chlorophyllin: A water-soluble derivative of chlorophyll.
Uniqueness
Copper Chlorophyll is unique due to its enhanced stability and light resistance compared to natural chlorophyll. Its strong deodorization effect and good fluidity upon heating make it valuable in various industrial applications .
Propriétés
Numéro CAS |
15739-09-0 |
|---|---|
Formule moléculaire |
C55H72CuN4O5 |
Poids moléculaire |
932.7 g/mol |
Nom IUPAC |
copper;16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |
InChI |
InChI=1S/C55H73N4O5.Cu/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+; |
Clé InChI |
AEYJNXNLQZMALK-WNRKZQPVSA-M |
SMILES isomérique |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Cu+2] |
SMILES canonique |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


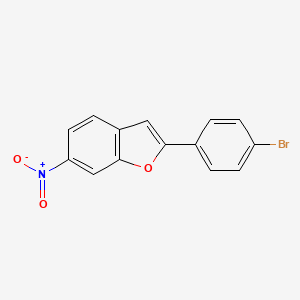
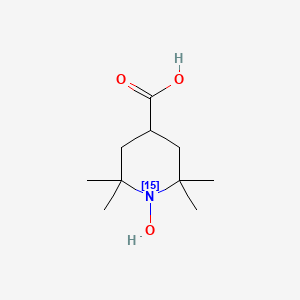
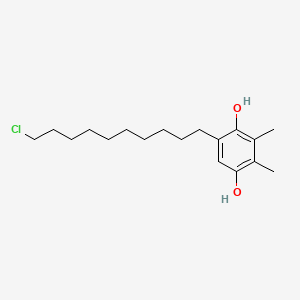

![3-Phenyl-1'-(3-phenylprop-2-en-1-yl)[3,4'-bipiperidine]-2,6-dione](/img/structure/B13854966.png)
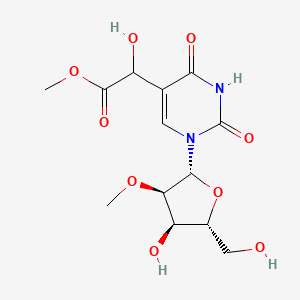
![(4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13854970.png)

![(5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13854973.png)
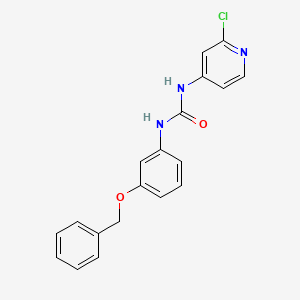
![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol](/img/structure/B13855005.png)

